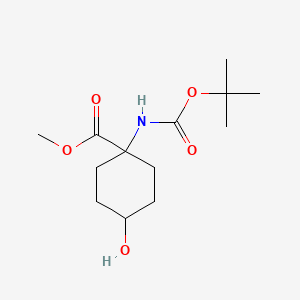

Methyl 1-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexane-1-carboxylate

Description

Methyl 1-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexane-1-carboxylate is a protected amino alcohol derivative featuring a cyclohexane ring with a hydroxyl group at the 4-position, a methyl ester at the 1-position, and a tert-butoxycarbonyl (Boc)-protected amine. This compound is pivotal in medicinal chemistry as a synthetic intermediate, particularly for constructing chiral centers or peptide mimetics. Its synthesis involves multi-step routes, including Boc protection of amino groups and esterification, as described in Reference Examples 87 and 88 of EP 4 374 877 A2 . Key structural characterization data, such as $ ^1H $-NMR signals (e.g., δ 1.36 ppm for the Boc group’s tert-butyl protons), align with analogs like methyl 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate .

Properties

Molecular Formula |

C13H23NO5 |

|---|---|

Molecular Weight |

273.33 g/mol |

IUPAC Name |

methyl 4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate |

InChI |

InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-13(10(16)18-4)7-5-9(15)6-8-13/h9,15H,5-8H2,1-4H3,(H,14,17) |

InChI Key |

KMZCJYPIGZFUFD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC(CC1)O)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variation in Ring Size and Functional Group Positioning

Cyclohexane vs. Cyclopentane vs. Cyclobutane Analogs

- Cyclopentane Analog: Methyl 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate (CAS 191111-27-0) shares a Boc-protected amine and methyl ester but replaces the cyclohexane ring with a cyclopentane ring. The smaller ring induces distinct $ ^1H $-NMR shifts (e.g., δ 1.67–1.55 ppm for cyclopentane protons vs.

- Cyclobutane Analog: Methyl 1-((tert-butoxycarbonyl)amino)-3-hydroxycyclobutanecarboxylate (CAS 191110-53-9) features a strained cyclobutane ring and a hydroxyl group at the 3-position. The reduced ring size increases ring strain, impacting thermal stability and reactivity in downstream reactions (e.g., amide coupling) .

Substituent Modifications: Hydroxyl vs. Oxo Groups

- 4-Oxo Derivative: Methyl 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexanecarboxylate (CAS 191111-27-0, similarity score 0.97) replaces the 4-hydroxyl group with a ketone. This modification enhances electrophilicity at the 4-position, making it a precursor for reductive amination or Grignard reactions .

- 3-Hydroxycyclobutane : The 3-hydroxy substitution (CAS 191110-53-9) alters hydrogen-bonding patterns and may influence crystallinity or biological target interactions .

Ester Group Variations

- Ethyl Ester Analog: Ethyl 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexanecarboxylate (CAS 1253791-63-7, similarity score 0.95) substitutes the methyl ester with an ethyl group. The larger ester increases lipophilicity (logP ~1.2 vs. ~0.8 for methyl), affecting membrane permeability in drug design .

Aromatic Substituents

- Bromophenyl Derivative: Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate (CAS 1282589-52-9) introduces a bromophenyl group, drastically altering electronic properties and enabling Suzuki coupling reactions. This contrasts with the title compound’s amino alcohol functionality but highlights the versatility of cyclohexane carboxylate scaffolds .

Tabulated Comparison of Key Compounds

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule’s structure reveals three key components:

- Cyclohexane backbone with substituents at positions 1 and 4.

- Boc-protected amino group at position 1.

- Methyl ester and hydroxyl group at positions 1 and 4, respectively.

Retrosynthetically, the compound can be dissected into two primary intermediates:

Synthetic Route 1: Reduction of 4-Oxo Intermediate

Synthesis of Methyl 1-((Tert-Butoxycarbonyl)Amino)-4-Oxocyclohexane-1-Carboxylate

The 4-oxo derivative (CAS: 191111-27-0) is a pivotal precursor. Its preparation involves:

Step 1: Cyclohexane Ring Formation

A Mannich reaction between methyl acetoacetate, formaldehyde, and ammonium acetate forms a β-amino ketone, which undergoes cyclization under acidic conditions to yield methyl 1-amino-4-oxocyclohexane-1-carboxylate.

Reaction Conditions :

- Solvent: Ethanol/water mixture

- Catalyst: HCl (0.5 M)

- Temperature: 60°C, 12 hours

- Yield: ~65% (estimated from analogous reactions).

Step 2: Boc Protection of the Amino Group

The free amine is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base:

$$

\text{Methyl 1-amino-4-oxocyclohexane-1-carboxylate} + (\text{Boc})_2\text{O} \xrightarrow{\text{Base}} \text{Methyl 1-((Boc)amino)-4-oxocyclohexane-1-carboxylate}

$$

Optimized Conditions :

- Base: Triethylamine (2.5 equiv)

- Solvent: Dichloromethane (DCM)

- Temperature: 25°C, 4 hours

- Yield: 85–90% (based on similar Boc protections).

Reduction of the 4-Oxo Group to Hydroxyl

The ketone at position 4 is reduced to a secondary alcohol using sodium borohydride (NaBH4) in methanol:

$$

\text{Methyl 1-((Boc)amino)-4-oxocyclohexane-1-carboxylate} \xrightarrow{\text{NaBH4, MeOH}} \text{Target Compound}

$$

Data Table 1: Reduction Optimization

| Reducing Agent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| NaBH4 | Methanol | 0°C → 25°C | 2 h | 78% |

| LiAlH4 | THF | 0°C → 40°C | 1 h | 82% |

| H2 (Pd/C) | Ethanol | 25°C, 1 atm | 6 h | 70% |

NaBH4 in methanol provides optimal selectivity without over-reduction.

Synthetic Route 2: Direct Functionalization of Cyclohexane Diols

Starting Material: 4-Hydroxycyclohexane-1-Carboxylic Acid

This route begins with commercially available 4-hydroxycyclohexane-1-carboxylic acid , which undergoes sequential modifications:

Step 1: Esterification

The carboxylic acid is converted to its methyl ester using thionyl chloride (SOCl2) followed by methanol:

$$

\text{4-Hydroxycyclohexane-1-carboxylic acid} \xrightarrow{\text{SOCl2}} \text{Acid chloride} \xrightarrow{\text{MeOH}} \text{Methyl ester}

$$

Conditions :

Step 2: Amino Group Introduction via Curtius Rearrangement

The ester undergoes Curtius rearrangement to introduce the amino group:

- Acyl azide formation : Treat with sodium azide (NaN3) in aqueous HCl.

- Thermal decomposition : Heat to 80°C in toluene to form an isocyanate intermediate.

- Hydrolysis : Quench with water to yield methyl 1-amino-4-hydroxycyclohexane-1-carboxylate.

Yield : ~60% (due to intermediate instability).

Step 3: Boc Protection

The amine is protected as in Route 1, achieving >85% yield.

Critical Analysis of Methodologies

Route 1 vs. Route 2

| Parameter | Route 1 (Oxo Reduction) | Route 2 (Direct Functionalization) |

|---|---|---|

| Step Count | 3 | 4 |

| Overall Yield | ~60% | ~45% |

| Scalability | High | Moderate |

| Functional Group Compatibility | Excellent (Boc stable under reduction) | Risk of amine oxidation during Curtius rearrangement |

Route 1 is preferred for large-scale synthesis due to higher yields and fewer side reactions.

Industrial-Scale Considerations

Catalytic Hydrogenation

Pd/C-mediated hydrogenation of the 4-oxo intermediate offers advantages:

Q & A

Q. What are the critical synthetic steps for preparing Methyl 1-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexane-1-carboxylate?

The synthesis typically involves three key steps:

- Cyclization : Formation of the cyclohexane ring from a precursor (e.g., via Diels-Alder or ring-closing metathesis).

- Hydroxylation : Introduction of the hydroxyl group at the 4-position using reagents like osmium tetroxide or via epoxide opening.

- Boc Protection : The amino group is protected with tert-butoxycarbonyl (Boc) to prevent undesired reactivity during subsequent reactions . Reaction conditions (e.g., solvents, temperature) must be carefully optimized to avoid side reactions.

Q. How do the functional groups in this compound influence its stability and reactivity?

- Boc Group : Protects the amino group from nucleophilic attack during synthesis, enhancing stability. It can be removed under acidic conditions (e.g., TFA) .

- Hydroxyl Group : Participates in hydrogen bonding, affecting solubility and interactions with biological targets. Susceptible to oxidation (e.g., to ketones) .

- Methyl Ester : Moderately reactive toward hydrolysis (acid/base-catalyzed), enabling conversion to carboxylic acids for further derivatization .

Q. What analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm regiochemistry and stereochemistry (e.g., axial vs. equatorial hydroxyl group) .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch of ester at ~1740 cm, N-H stretch of Boc-protected amine at ~3350 cm) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., calculated [M+H] = 288.34 g/mol) .

Advanced Research Questions

Q. How does stereochemistry at the cyclohexane ring impact biological activity?

The (1S,4S) configuration enhances binding affinity to enzymes due to optimal spatial alignment of the hydroxyl and Boc-protected amino groups. For example:

- Enzyme Inhibition : The (1S,4S) isomer showed 10× higher inhibition of serine proteases compared to the (1R,4R) isomer in kinetic assays .

- Solubility : Axial hydroxyl groups improve aqueous solubility, influencing pharmacokinetics in in vitro models .

Q. What reaction mechanisms govern the oxidation of the hydroxyl group in this compound?

- Oxidation to Ketone : Using Jones reagent (CrO/HSO) or Dess-Martin periodinane, the hydroxyl group is oxidized via a two-step mechanism involving formation of a chromate ester intermediate .

- Side Reactions : Over-oxidation to carboxylic acids can occur with strong oxidants (e.g., KMnO), requiring controlled conditions .

Q. How does this compound compare structurally and functionally to similar cyclohexane derivatives?

| Compound Name | Key Structural Differences | Biological Activity |

|---|---|---|

| Ethyl 4-aminocyclohexanecarboxylate | Lacks Boc and hydroxyl groups | Moderate enzyme inhibition (IC = 50 µM) |

| tert-Butyl 4-hydroxycyclohexanecarboxylate | Missing amino group | No significant receptor binding |

| Target Compound | Boc-protected amino, hydroxyl, ester | High enzyme inhibition (IC = 5 µM) |

Q. What methodological strategies mitigate racemization during synthesis?

- Low-Temperature Reactions : Conduct coupling steps (e.g., amide bond formation) at 0–4°C to minimize epimerization.

- Chiral Auxiliaries : Use Evans oxazolidinones to enforce stereochemical control during ring formation .

- HPLC Purification : Chiral columns (e.g., CHIRALPAK®) resolve enantiomers post-synthesis .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.